5-Bromo-3-methyl-2(5H)-furanone

Synthetic methodology Process chemistry Heterocycle synthesis

5-Bromo-3-methyl-2(5H)-furanone (CAS 51799-96-3) is a monobrominated 2(5H)-furanone derivative with molecular formula C₅H₅BrO₂ and molecular weight 177 g/mol. It belongs to the class of γ-butenolides (furan-2(5H)-ones) bearing a single bromine atom on the heterocyclic ring and a methyl substituent at the 3-position.

Molecular Formula C5H5BrO2
Molecular Weight 177 g/mol
CAS No. 51799-96-3
Cat. No. B1278678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2(5H)-furanone
CAS51799-96-3
Molecular FormulaC5H5BrO2
Molecular Weight177 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)Br
InChIInChI=1S/C5H5BrO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3
InChIKeyFKOULKPQMBAJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2(5H)-furanone (CAS 51799-96-3) – What Procurement Teams and Researchers Need to Know


5-Bromo-3-methyl-2(5H)-furanone (CAS 51799-96-3) is a monobrominated 2(5H)-furanone derivative with molecular formula C₅H₅BrO₂ and molecular weight 177 g/mol . It belongs to the class of γ-butenolides (furan-2(5H)-ones) bearing a single bromine atom on the heterocyclic ring and a methyl substituent at the 3-position [1]. Its boiling point is reported as 110–118 °C at 12 Torr , and it is commercially available at ≥97% purity . Structurally, it is the 5-bromo derivative of 3-methyl-2(5H)-furanone and serves as a versatile electrophilic building block for nucleophilic displacement and palladium-catalyzed cross-coupling reactions [1][2].

5-Bromo-3-methyl-2(5H)-furanone: Why the 5-Chloro Analog or Non-Halogenated Parent Cannot Substitute


Substituting 5-bromo-3-methyl-2(5H)-furanone with its 5-chloro analog or the non-halogenated 3-methyl-2(5H)-furanone fundamentally alters reactivity and synthetic utility. The C–Br bond at the 5-position has a lower bond dissociation energy than the corresponding C–Cl bond, resulting in faster oxidative addition with palladium(0) catalysts and thus superior performance in Suzuki–Miyaura and related cross-coupling reactions [1]. In nucleophilic displacement reactions—such as the phenolate substitution used to construct debranone-type strigolactone mimics—bromide is a substantially better leaving group than chloride, directly impacting reaction rates and yields [2]. The non-halogenated parent 3-methyl-2(5H)-furanone entirely lacks the electrophilic handle required for these transformations, rendering it unsuitable as a synthetic intermediate for functionalized furanones. Furthermore, class-level mutagenicity studies on 4-methyl-2(5H)-furanones demonstrate that halogen type (Br vs. Cl) meaningfully alters biological activity, with bromine substitution producing small but measurable increases in mutagenic potency in a subset of compound pairs [3]. Consequently, procurement of the specific brominated derivative is mandatory for applications demanding the characteristic reactivity profile of the C5–Br bond.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-2(5H)-furanone (CAS 51799-96-3)


Synthesis Efficiency: 90% Isolated Yield at 60 mmol Scale via NBS Bromination

5-Bromo-3-methyl-2(5H)-furanone was synthesized via N-bromosuccinimide (NBS) bromination of 3-methyl-2(5H)-furanone using 2,2′-azobis(isobutyronitrile) (AIBN) as radical initiator in refluxing carbon tetrachloride (90 °C, 4 h), affording the product as a pale yellow oil in 90% isolated yield (9.95 g from 5 mL starting material, 60 mmol scale) after silica gel column chromatography [1]. This represents a high-yielding, scalable protocol. While direct head-to-head yield data for the 5-chloro analog under identical conditions are not available in the same study, the LaLonde et al. (1997) report on related 4-methyl-2(5H)-furanones noted that 'in some preparations the yields of desired products were lower for bromine- than chlorine-substituted counterparts' [2], indicating that the 90% yield achieved here is not a generalizable outcome across all brominated furanone scaffolds and highlights the efficiency of this specific NBS/AIBN protocol for the 3-methyl substrate.

Synthetic methodology Process chemistry Heterocycle synthesis

Cross-Coupling Reactivity: Bromine-Substituted Furanones Outperform Chlorine Analogs in Suzuki–Miyaura Reactions

In a systematic comparison of halogenated furanone reactivity, Lyons et al. (2022) demonstrated that bromine- and iodine-substituted dihalofuranones proved more reactive than their chlorine-substituted analogues in Pd-mediated Suzuki coupling with phenylboronic acid, and that Suzuki couplings of gem-dihalofuranones proceeded with high stereoselectivity [1]. Although this study specifically examined gem-dihalofuranones, the underlying principle—that the weaker C–Br bond (bond dissociation energy approximately 10 kcal/mol lower than C–Cl for sp³ carbon–halogen bonds, translating to faster oxidative addition to Pd⁰) governs relative coupling efficiency—extends directly to monobrominated furanones such as 5-bromo-3-methyl-2(5H)-furanone. The 5-chloro analog would require harsher conditions or specialized ligand systems to achieve comparable coupling yields.

Palladium catalysis Cross-coupling C–Br activation Medicinal chemistry

Essential Building Block for Debranone-Type Strigolactone Mimics: One-Step Derivatization in >60% Yield

5-Bromo-3-methyl-2(5H)-furanone is the indispensable 'bromobutenolide' electrophile for constructing debranones—a class of phenoxyfuranone-type strigolactone (SL) mimics. In the definitive study by Fukui et al. (2017), all di-substituted debranones (compounds 1a–f, 2a–g, 3a–f, and 4a–l) were synthesized in a single step from commercially available substituted phenols and 5-bromo-3-methyl-2(5H)-furanone, using either NaH/THF or K₂CO₃/acetone at room temperature, with isolated yields exceeding 60% [1]. In contrast, the canonical synthetic SL analog GR24 requires a multi-step synthesis with lower overall throughput [1][2]. The bromine at C5 is mechanistically essential: it serves as the leaving group for SN2-type displacement by the phenolate nucleophile. Neither the 5-chloro analog (slower displacement) nor the non-halogenated 3-methyl-2(5H)-furanone (no leaving group) can support this modular, one-step diversification strategy.

Strigolactone analogs Plant hormone mimics Parasitic weed control Agrochemical synthesis

Functional Selectivity of Derived Debranones: 4BD Inhibits Rice Tillering More Potently Than GR24 While Sparing Striga Germination

4-Bromodebranone (4BD), the debranone derived from 5-bromo-3-methyl-2(5H)-furanone and 4-bromophenol, exhibits functionally selective strigolactone (SL) mimicry: it inhibits second tiller bud outgrowth in SL-deficient rice (d10-1 mutant) more potently than the standard SL analog GR24, yet does not stimulate seed germination of the root-parasitic weed Striga hermonthica [1][2]. Specifically, in the rice tillering inhibition assay, 4BD at 10 nM concentration inhibited tiller bud outgrowth more effectively than GR24, with compounds derived from 2,5-dichlorophenol (1b, 1e, 1f) showing even stronger inhibition [1]. Conversely, in Striga germination assays, 4BD showed only 'moderate' stimulation activity, whereas debranones functionalized with strong electron-withdrawing groups (e.g., 3f with a nitro group) selectively stimulated Striga germination at concentrations ≥1 μM without inhibiting rice tillering [1]. This functional orthogonality—achieved by varying the phenol coupling partner while retaining the same bromobutenolide core—is a unique feature of the debranone platform that cannot be replicated with GR24 or other pre-formed SL analogs.

Functional selectivity Strigolactone signaling Rice tillering Striga germination Plant physiology

Class-Level Quorum Sensing and Biofilm Inhibition: Brominated Furanones as Validated Anti-Virulence Pharmacophores

Brominated 2(5H)-furanones, as a compound class, are established inhibitors of bacterial quorum sensing (QS) and biofilm formation. The comprehensive review by Rossi et al. (2017) documents that 2(5H)-furanone derivatives featuring bromine atoms on the heterocyclic ring possess antimicrobial properties mediated through QS inhibition and biofilm disruption, covering literature from 1951 through early 2016 [1]. In a more recent direct comparative study, Muñoz-Cázares et al. (2022) demonstrated that the gem-dibrominated furanone GBr reduced pyocyanin production, biofilm formation, and swarming motility in Pseudomonas aeruginosa PA14 and two clinical isolates 'in the same manner or more effectively than C-30'—the benchmark brominated furanone QS inhibitor—and that GBr at 25 and 50 µM significantly decreased necrosis formation and systemic bacterial spread in a murine cutaneous abscess model more efficiently than C-30 at 50 µM [2]. While these data are for di- and tribrominated furanones rather than 5-bromo-3-methyl-2(5H)-furanone specifically, the conserved brominated furanone pharmacophore underpins QS inhibitory activity across the class. The monobrominated furanone scaffold of the target compound provides a simpler, more synthetically tractable entry point for structure–activity relationship (SAR) exploration compared to polybrominated natural products.

Quorum sensing inhibition Biofilm Anti-virulence Pseudomonas aeruginosa Antimicrobial resistance

Proven Application Scenarios for 5-Bromo-3-methyl-2(5H)-furanone in Research and Industrial Sourcing


Modular Synthesis of Strigolactone Mimic Libraries for Parasitic Weed Control Research

As demonstrated by Fukui et al. (2017), 5-bromo-3-methyl-2(5H)-furanone reacts with diverse commercially available phenols in a single step (NaH/THF or K₂CO₃/acetone, room temperature, >60% yield) to generate debranone-type strigolactone mimics [1]. These compounds exhibit tunable functional selectivity: halogen-substituted debranones preferentially inhibit rice tillering, while nitro- and cyano-substituted debranones selectively stimulate Striga hermonthica seed germination [1]. This modular platform enables agrochemical discovery teams to rapidly synthesize and screen focused libraries for suicidal germination inducers targeting parasitic weeds (Striga spp., Orobanche spp.) that cause an estimated >$7 billion in annual crop losses across sub-Saharan Africa [1].

Cross-Coupling Substrate for Divergent Furanyl-Fragment-Based Drug Discovery

The C5–Br bond of 5-bromo-3-methyl-2(5H)-furanone provides a reactive handle for Pd-catalyzed Suzuki–Miyaura, Sonogashira, and Heck couplings, enabling installation of aryl, alkynyl, and alkenyl substituents at the 5-position [2]. The superior reactivity of the C–Br bond relative to C–Cl (established for dihalofuranones by Lyons et al., 2022) translates to milder coupling conditions—lower catalyst loading, reduced reaction temperatures, and shorter reaction times [2]. This makes the compound an attractive building block for fragment-based drug discovery and parallel synthesis of furanone-focused compound libraries in medicinal chemistry programs targeting diverse biological endpoints.

Quorum Sensing Inhibitor Scaffold for Anti-Virulence Drug Development

The brominated furanone pharmacophore is validated across multiple studies as an inhibitor of bacterial quorum sensing and biofilm formation [3][4]. While the most extensively characterized QS inhibitors are di- and tribrominated furanones (e.g., C-30, GBr), the monobrominated 5-bromo-3-methyl-2(5H)-furanone represents a simpler, synthetically more accessible scaffold for SAR exploration [3]. Its single bromine atom retains the electrophilic character implicated in covalent LuxS enzyme modification—the proposed mechanism of QS inhibition for dihalofuranones—while offering additional sites (C4, the methyl group) for structural diversification [4]. Research groups investigating anti-virulence approaches to combat multidrug-resistant ESKAPE pathogens can employ this compound as a starting point for lead optimization.

Synthetic Intermediate for Strigolactone Analogues in Plant Hormone Signaling Research

Beyond debranones, 5-bromo-3-methyl-2(5H)-furanone has been employed as a key intermediate in the synthesis of multiple classes of strigolactone analogues, including those described by Artuso et al. (2015) for stereochemical assignment studies and by Chen et al. (2020) for dihydroflavonoid-derived SL mimics that displayed seed germination activity toward broomrapes up to 10 times higher than GR24 [5]. The compound's well-characterized NMR and HRMS data, coupled with its commercial availability at ≥97% purity , make it a reliable, quality-controlled starting material for plant hormone research laboratories investigating SL perception, signaling, and receptor–ligand interactions.

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